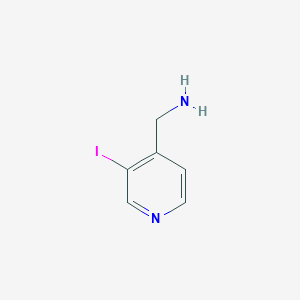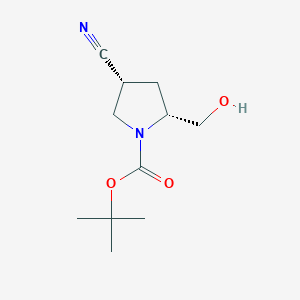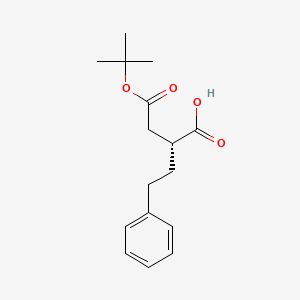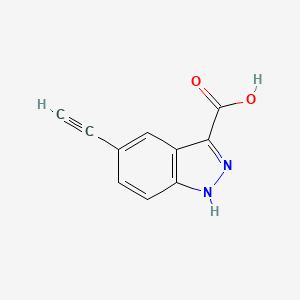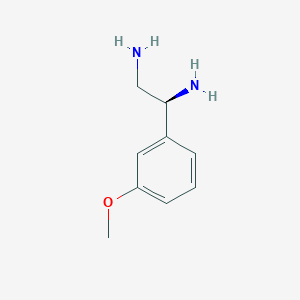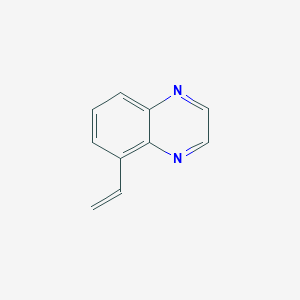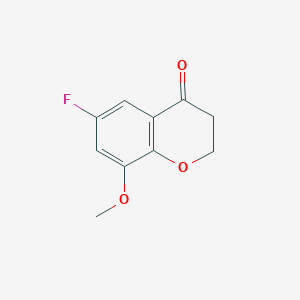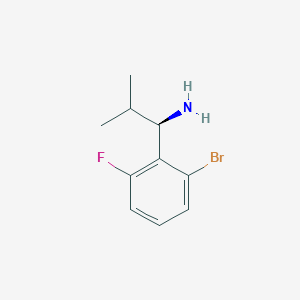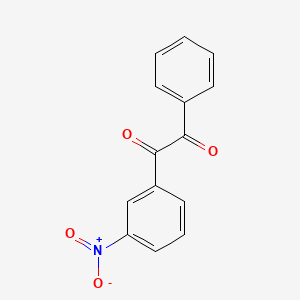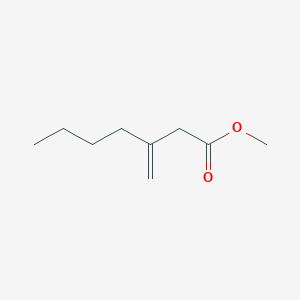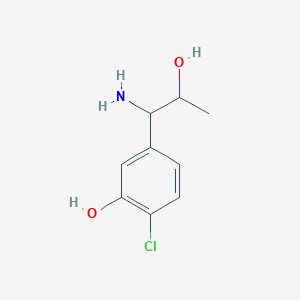
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(1-Amino-2-oxopropyl)-2-chlorophenol, while substitution reactions can produce various derivatives depending on the nucleophile.
科学的研究の応用
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-(1-Amino-2-hydroxypropyl)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
5-(1-Amino-2-hydroxypropyl)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-(1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
5-(1-amino-2-hydroxypropyl)-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3 |
InChIキー |
IDYGZWKQNDTMHS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


